molecular formula C23H26FN7O B2605219 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034231-87-1

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2605219
CAS No.: 2034231-87-1
M. Wt: 435.507
InChI Key: BURRFDSCAOSPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Studies on novel heterocyclic compounds, including pyrazole and pyrimidine derivatives, have shown significant antimicrobial and in vitro anticancer activities. These compounds, synthesized through various chemical reactions, exhibited promising activities against HepG2 and MCF-7 cell lines. Furthermore, molecular docking studies were conducted to investigate the antimicrobial activity of specific compounds when attached to different proteins, indicating potential applications in targeting microbial infections and cancer therapy (Fahim et al., 2021).

Anticancer Activity in Cervical Cancer Cells

Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates were synthesized and evaluated for their anticancer activity in cervical cancer cells. These compounds induced cell-cycle arrest and activated p53, a key tumor suppressor protein, indicating their potential as therapeutic agents for treating cervical cancer (Kamal et al., 2012).

Anti-phosphodiesterase-5 (PDE-5) Activity

A series of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized to evaluate their anti-PDE-5 activity, which is crucial for developing treatments for erectile dysfunction. Some compounds showed better inhibitory activity than others, highlighting the potential for new therapeutic agents (Su et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating various moieties. These compounds exhibited moderate effects against certain bacterial and fungal species, indicating their potential as antibacterial and antifungal agents (Abdel‐Aziz et al., 2008).

Anticonvulsant Agents

Derivatives such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone were synthesized as potential sodium channel blockers and anticonvulsant agents. These compounds were evaluated through the maximal electroshock (MES) test, showing promise as treatments for convulsive disorders (Malik & Khan, 2014).

Properties

IUPAC Name

[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c1-16-11-17(2)31(27-16)22-12-21(25-15-26-22)30-13-18(14-30)23(32)29-9-7-28(8-10-29)20-6-4-3-5-19(20)24/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRFDSCAOSPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.